4,4'-methanediylbis{2-chloro-N-[(E)-(4-chlorophenyl)methylidene]aniline}
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Overview
Description
(E)-N-[2-CHLORO-4-({3-CHLORO-4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE is a complex organic compound characterized by multiple chlorophenyl groups and methanimine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-CHLORO-4-({3-CHLORO-4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and aniline derivatives under acidic or basic conditions. The reaction is often facilitated by catalysts such as p-toluenesulfonic acid or sodium hydroxide. The intermediate products are then subjected to further chlorination and condensation steps to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-CHLORO-4-({3-CHLORO-4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[2-CHLORO-4-({3-CHLORO-4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[2-CHLORO-4-({3-CHLORO-4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE
- **(E)-N-[2-CHLORO-4-({3-CHLORO-4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE
Uniqueness
This compound is unique due to its specific arrangement of chlorophenyl groups and methanimine functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C27H18Cl4N2 |
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Molecular Weight |
512.2 g/mol |
IUPAC Name |
N-[2-chloro-4-[[3-chloro-4-[(4-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C27H18Cl4N2/c28-22-7-1-18(2-8-22)16-32-26-11-5-20(14-24(26)30)13-21-6-12-27(25(31)15-21)33-17-19-3-9-23(29)10-4-19/h1-12,14-17H,13H2 |
InChI Key |
AYWCRFAEXYRMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)N=CC4=CC=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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